

Investigating the Selectivity Profile of a Novel VEGFR2 Inhibitor: A Technical Guide

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Compound of Interest

Compound Name: Vegfr2-IN-3

Cat. No.: B15140358

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Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis, is a transmembrane receptor tyrosine kinase that plays a pivotal role in both physiological and pathological processes, including tumor growth and metastasis.^[1] Consequently, VEGFR2 has emerged as a critical target for anti-cancer drug development. This technical guide provides a comprehensive overview of the selectivity profile of a potent VEGFR2 inhibitor, herein exemplified by CHMFL-VEGFR2-002, a compound with demonstrated high selectivity. The following sections detail the inhibitory activity of this compound against a panel of kinases, outline the experimental methodologies used for its characterization, and visualize the pertinent signaling pathways and experimental workflows.

Data Presentation: Kinase Selectivity Profile

The inhibitory activity of CHMFL-VEGFR2-002 was assessed against a panel of kinases to determine its selectivity. The half-maximal inhibitory concentration (IC₅₀) and the half-maximal growth inhibitory concentration (GI₅₀) values were determined and are summarized in the table below.

Kinase Target	IC50 (nM)	GI50 (nM)
VEGFR2	66	150
VEGFR1	>10000	>10000
VEGFR3	>10000	>10000
PDGFR α	-	620
PDGFR β	-	618
c-Kit	>10000	>10000
FLT3	>10000	>10000
FGFR1	>10000	>10000
FGFR2	>10000	>10000
EGFR	>10000	>10000
Abl	>10000	>10000
Src	>10000	>10000
c-Met	>10000	>10000
RET	>10000	>10000
CSF1R	>10000	>10000

Data for CHMFL-VEGFR2-002 is used as a representative example.[\[1\]](#)

Experimental Protocols

Biochemical Kinase Assay (In Vitro)

Objective: To determine the in vitro inhibitory activity of the test compound against a panel of purified kinases.

Methodology:

- Reagents and Materials:

- Recombinant human kinase enzymes.
- Kinase-specific peptide substrate.
- Adenosine triphosphate (ATP), [γ -33P]ATP.
- Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO).
- Test compound (e.g., CHMFL-VEGFR2-002) serially diluted in DMSO.
- Filter plates (e.g., Millipore Multiscreen).
- Scintillation counter.
- Procedure:
 - The kinase reactions are initiated by mixing the test compound at various concentrations with the respective kinase and substrate in the kinase reaction buffer.
 - The reaction is started by the addition of a mixture of unlabeled ATP and [γ -33P]ATP.
 - The reaction mixture is incubated at room temperature for a specified time (e.g., 2 hours).
 - The reaction is stopped by the addition of phosphoric acid.
 - The reaction mixture is transferred to a filter plate to capture the phosphorylated substrate.
 - The filter plate is washed multiple times with phosphoric acid to remove unincorporated [γ -33P]ATP.
 - The radioactivity retained on the filter is measured using a scintillation counter.
 - The IC₅₀ values are calculated by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cellular Proliferation Assay (In Situ)

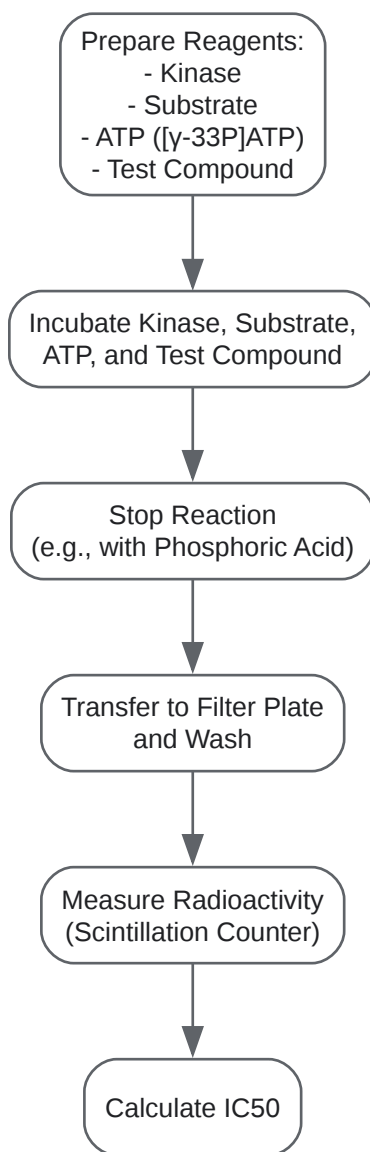
Objective: To assess the inhibitory effect of the test compound on the proliferation of cells engineered to be dependent on the activity of a specific kinase.

Methodology:

- **Cell Lines and Culture:**
 - Ba/F3 cells, a murine pro-B cell line, are engineered to express a constitutively active form of the target kinase (e.g., TEL-VEGFR2). These cells are dependent on the activity of this kinase for their proliferation and survival.
 - Cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
- **Procedure:**
 - Cells are seeded into 96-well plates at a predetermined density.
 - The test compound is serially diluted and added to the cells.
 - The plates are incubated for a specified period (e.g., 72 hours).
 - Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescence-based assay like CellTiter-Glo.
 - For the MTT assay, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals. The crystals are then dissolved in a solubilization solution, and the absorbance is measured at a specific wavelength.
 - The GI50 values, the concentration of the compound that inhibits cell growth by 50%, are calculated from the dose-response curves.

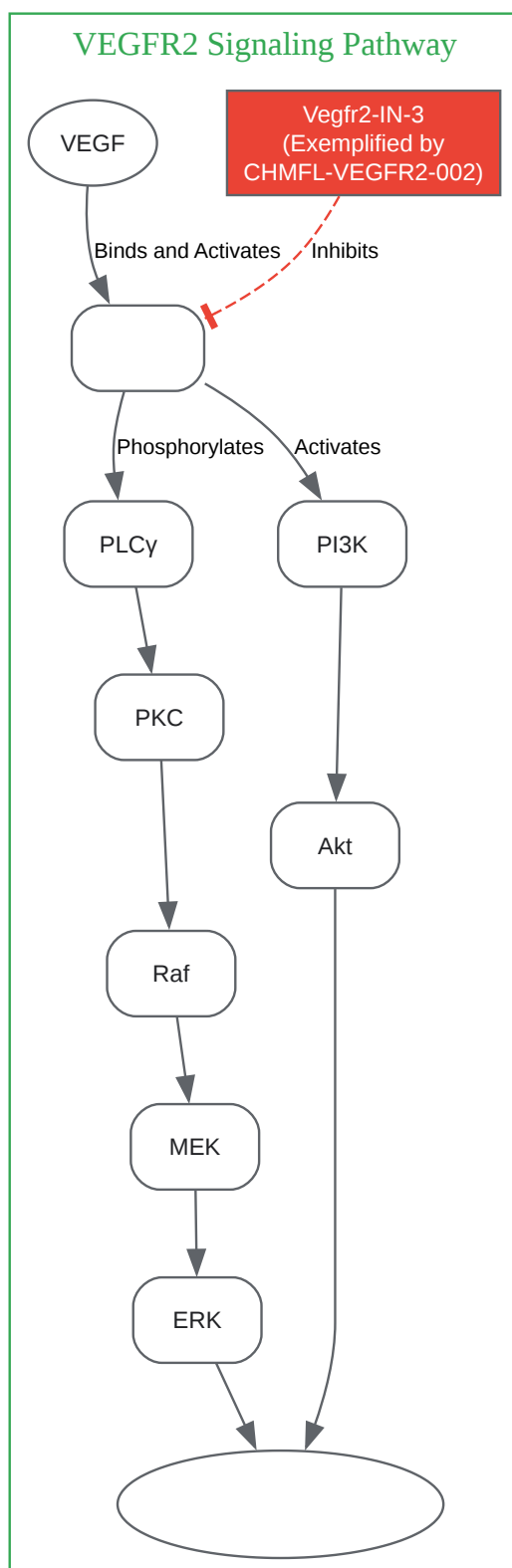
Mandatory Visualizations

Biochemical Kinase Assay Workflow



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Caption: Workflow for the in vitro biochemical kinase assay.



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Caption: Simplified VEGFR2 signaling pathway and the point of inhibition.

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References

- 1. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PMC [pmc.ncbi.nlm.nih.gov]
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